molecular formula C10H16 B564660 beta-Myrcene-d6 CAS No. 75351-99-4

beta-Myrcene-d6

Cat. No. B564660
Key on ui cas rn: 75351-99-4
M. Wt: 142.275
InChI Key: UAHWPYUMFXYFJY-XERRXZQWSA-N
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Patent
US04636570

Procedure details

The mixture of geranyl chloride and neryl chloride can be obtained by hydrochlorination of myrcene in the presence of one mole of anhydrous hydrogen chloride per mole of myrcene under the conditions described above for the preparation of 1,7-dichloro-3,7-dimethyl-octene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:11])/[CH:2]=[C:3](/[CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])\[CH3:4].C(Cl)/C=C(\CCC=C(C)C)/C.CC(C)=CCCC(C=C)=C>>[CH3:9][C:8]([CH3:10])=[CH:7][CH2:6][CH2:5][C:3]([CH:2]=[CH2:1])=[CH2:4].[ClH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCCC(=C)C=C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C(/C)\CCC=C(C)C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C(\C)/CCC=C(C)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CCCC(=C)C=C)C
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04636570

Procedure details

The mixture of geranyl chloride and neryl chloride can be obtained by hydrochlorination of myrcene in the presence of one mole of anhydrous hydrogen chloride per mole of myrcene under the conditions described above for the preparation of 1,7-dichloro-3,7-dimethyl-octene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:11])/[CH:2]=[C:3](/[CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])\[CH3:4].C(Cl)/C=C(\CCC=C(C)C)/C.CC(C)=CCCC(C=C)=C>>[CH3:9][C:8]([CH3:10])=[CH:7][CH2:6][CH2:5][C:3]([CH:2]=[CH2:1])=[CH2:4].[ClH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCCC(=C)C=C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C(/C)\CCC=C(C)C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C(\C)/CCC=C(C)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CCCC(=C)C=C)C
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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